molecular formula C8H13NO3 B12000914 2-(2-Oxopyrrolidin-1-yl)ethyl acetate CAS No. 52580-83-3

2-(2-Oxopyrrolidin-1-yl)ethyl acetate

Cat. No.: B12000914
CAS No.: 52580-83-3
M. Wt: 171.19 g/mol
InChI Key: FWZALIHLFUDLNV-UHFFFAOYSA-N
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Description

2-(2-Oxopyrrolidin-1-yl)ethyl acetate is a chemical compound with the molecular formula C8H13NO3. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopyrrolidin-1-yl)ethyl acetate typically involves the reaction of 2-oxopyrrolidine with ethyl acetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems helps in maintaining consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopyrrolidin-1-yl)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Oxopyrrolidin-1-yl)ethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with neurological effects.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)ethyl acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxopyrrolidin-1-yl)ethyl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetate group allows for unique substitution reactions, and its pyrrolidinone ring is a key structural feature that differentiates it from other similar compounds .

Properties

CAS No.

52580-83-3

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-(2-oxopyrrolidin-1-yl)ethyl acetate

InChI

InChI=1S/C8H13NO3/c1-7(10)12-6-5-9-4-2-3-8(9)11/h2-6H2,1H3

InChI Key

FWZALIHLFUDLNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1CCCC1=O

Origin of Product

United States

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